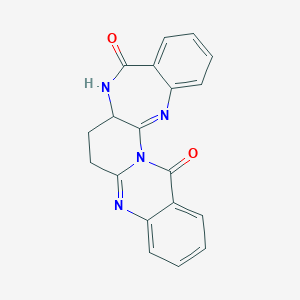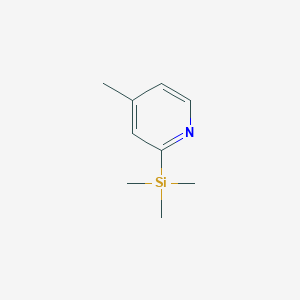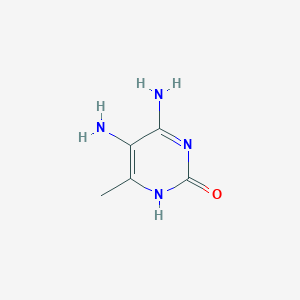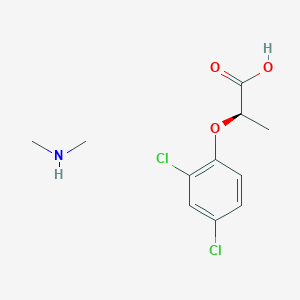
Dichlorprop-P-dimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorprop-P-dimethylammonium is a widely used herbicide that belongs to the class of phenoxypropionic acid herbicides. It is commonly used to control broadleaf weeds in various crops such as wheat, barley, and oats.
Mecanismo De Acción
Dichlorprop-P-dimethylammonium acts by disrupting the growth and development of broadleaf weeds. It does so by inhibiting the production of auxins, which are plant hormones that regulate growth and development. This leads to abnormal growth and eventually, death of the weed.
Efectos Bioquímicos Y Fisiológicos
Dichlorprop-P-dimethylammonium has been shown to have minimal toxicity to humans and animals. However, it can have adverse effects on aquatic organisms and non-target plants. Moreover, it can persist in the environment for a prolonged period, leading to contamination of soil and water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorprop-P-dimethylammonium is a widely used herbicide in laboratory experiments due to its effectiveness in controlling broadleaf weeds. However, its persistence in the environment can make it difficult to study the long-term effects of herbicides on plant growth and development.
Direcciones Futuras
Future research on Dichlorprop-P-dimethylammonium should focus on developing more environmentally friendly herbicides that have minimal adverse effects on non-target organisms. Moreover, research should be conducted to study the long-term effects of herbicides on soil and water quality. Furthermore, the development of new herbicides that target specific weeds while leaving non-target plants unharmed should be explored.
Conclusion
Dichlorprop-P-dimethylammonium is a widely used herbicide that has been extensively studied for its herbicidal properties. It acts by disrupting the growth and development of broadleaf weeds and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target organisms and persist in the environment for a prolonged period. Future research should focus on developing more environmentally friendly herbicides and studying the long-term effects of herbicides on soil and water quality.
Métodos De Síntesis
Dichlorprop-P-dimethylammonium is synthesized by reacting 2,4-dichlorophenoxypropionic acid with dimethylamine in the presence of a catalyst. The reaction produces a salt, which is then purified and crystallized to obtain the final product.
Aplicaciones Científicas De Investigación
Dichlorprop-P-dimethylammonium has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops. Moreover, it has been used in scientific research to study the effects of herbicides on plant growth and development.
Propiedades
Número CAS |
104786-87-0 |
|---|---|
Nombre del producto |
Dichlorprop-P-dimethylammonium |
Fórmula molecular |
C11H15Cl2NO3 |
Peso molecular |
280.14 g/mol |
Nombre IUPAC |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1 |
Clave InChI |
WRXSEWUFHVTFEX-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
SMILES canónico |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Otros números CAS |
104786-87-0 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



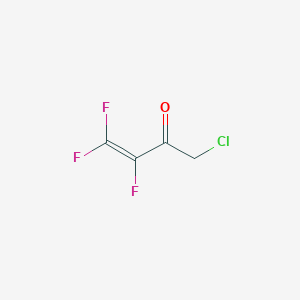
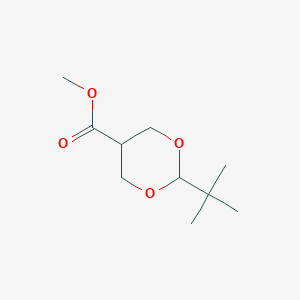
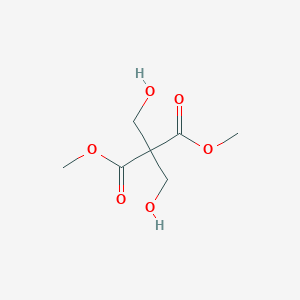
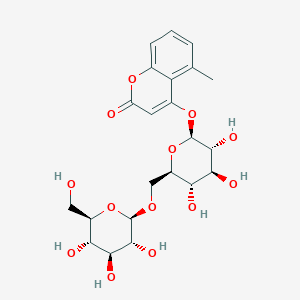
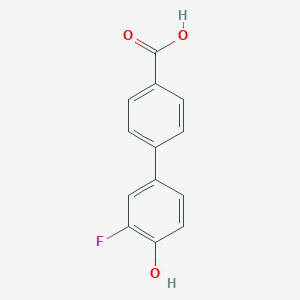
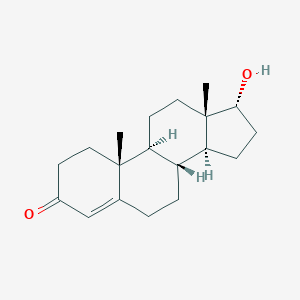
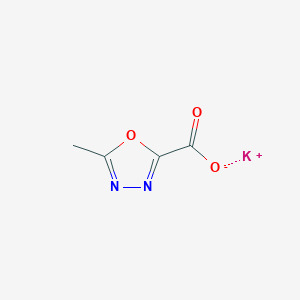
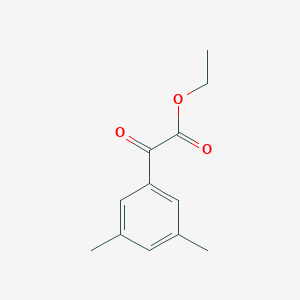
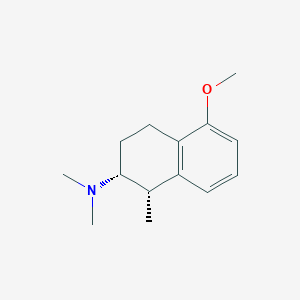
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
